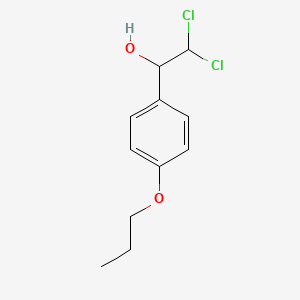![molecular formula C13H15NO3S B14020097 2-(4-Methylbenzenesulfonyl)-2-azabicyclo[3.2.0]heptan-7-one](/img/structure/B14020097.png)
2-(4-Methylbenzenesulfonyl)-2-azabicyclo[3.2.0]heptan-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Methylbenzenesulfonyl)-2-azabicyclo[320]heptan-7-one is a complex organic compound that belongs to the class of azabicyclo compounds These compounds are characterized by their bicyclic structure, which includes a nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylbenzenesulfonyl)-2-azabicyclo[3.2.0]heptan-7-one typically involves the following steps:
Substitution of Pyrrole: The initial step involves the substitution of pyrrole at the 2- and 5-carbon atoms.
Catalytic Hydrogenation: This step produces pyrrolidine-2-acetic acid derivatives through catalytic hydrogenation.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Methylbenzenesulfonyl)-2-azabicyclo[3.2.0]heptan-7-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using hydrogenation techniques.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with a rhodium catalyst.
Nucleophiles: Cyanide ion, halide ions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of simpler bicyclic amines.
Applications De Recherche Scientifique
2-(4-Methylbenzenesulfonyl)-2-azabicyclo[3.2.0]heptan-7-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antitumor properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of antibiotics.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(4-Methylbenzenesulfonyl)-2-azabicyclo[3.2.0]heptan-7-one involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites, inhibiting their function. This inhibition can disrupt various biological pathways, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-oxa-1-azabicyclo[3.2.0]heptan-7-one: Known for its antitumor activity.
Penams: A class of antibiotics containing the 4-thia-1-azabicyclo[3.2.0]heptan-7-one structure.
Uniqueness
2-(4-Methylbenzenesulfonyl)-2-azabicyclo[3.2.0]heptan-7-one is unique due to the presence of the 4-methylbenzenesulfonyl group, which enhances its chemical reactivity and potential applications. Its bicyclic structure also contributes to its stability and biological activity.
Propriétés
Formule moléculaire |
C13H15NO3S |
|---|---|
Poids moléculaire |
265.33 g/mol |
Nom IUPAC |
2-(4-methylphenyl)sulfonyl-2-azabicyclo[3.2.0]heptan-7-one |
InChI |
InChI=1S/C13H15NO3S/c1-9-2-4-11(5-3-9)18(16,17)14-7-6-10-8-12(15)13(10)14/h2-5,10,13H,6-8H2,1H3 |
Clé InChI |
BAILUZAKTYZPJX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC3C2C(=O)C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


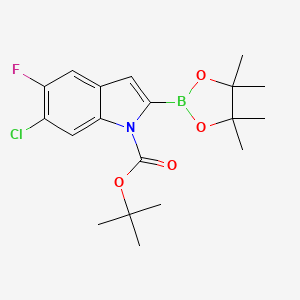
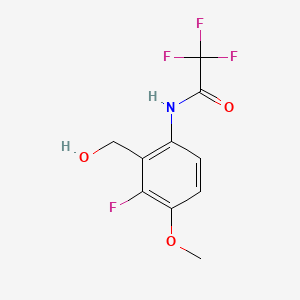
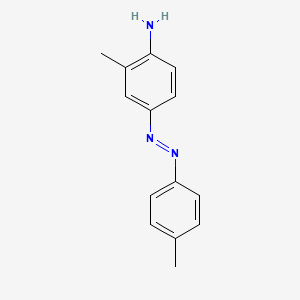
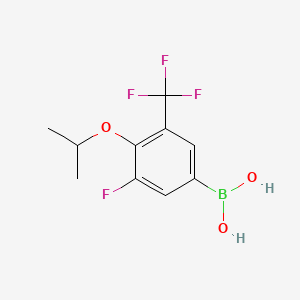



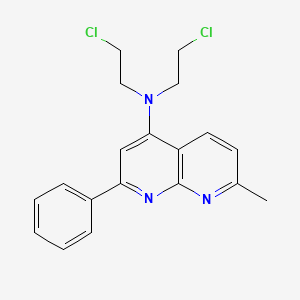
![10,16-bis[3,5-bis(trifluoromethyl)phenyl]-N,N-dimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14020084.png)

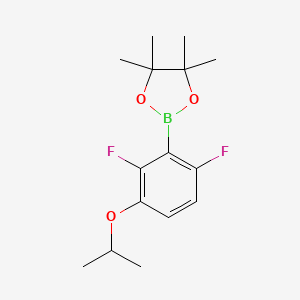
![4-Bromo-7-chlorobenzo[d]thiazole](/img/structure/B14020090.png)
